

Application Note: Quantification of Luteolin 7-sulfate in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Luteolin 7-sulfate

Cat. No.: B3053893

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin, a common flavonoid found in various plants, undergoes extensive metabolism in the body, leading to the formation of conjugates such as sulfates and glucuronides. **Luteolin 7-sulfate** is one of the metabolites formed, and its quantification in plasma is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the sensitive and selective quantification of **Luteolin 7-sulfate** in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described is based on established principles for the analysis of luteolin and its metabolites.^{[1][2][3][4]}

Experimental Protocols

Materials and Reagents

- **Luteolin 7-sulfate** reference standard
- Internal Standard (IS) (e.g., Apigenin 7-sulfate or a structurally similar, stable isotope-labeled compound)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade

- Formic acid (FA), LC-MS grade
- Water, deionized or Milli-Q
- Human plasma (with appropriate anticoagulant, e.g., EDTA)
- 96-well plates or microcentrifuge tubes

Sample Preparation

The protein precipitation method is a common and effective technique for extracting small molecules like **Luteolin 7-sulfate** from plasma.

- Thaw Plasma Samples: Allow frozen plasma samples to thaw completely at room temperature or on ice.
- Aliquoting: Vortex the plasma samples gently and aliquot 50 μ L into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
- Internal Standard Spiking: Add 10 μ L of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank samples. To the blank samples, add 10 μ L of methanol.
- Protein Precipitation: Add 200 μ L of cold acetonitrile (containing 0.1% formic acid) to each sample.
- Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
- Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- **Reconstitution:** Reconstitute the dried residue with 100 μ L of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- **Final Centrifugation:** Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes to remove any remaining particulate matter.
- **Injection:** Transfer the final supernatant to LC autosampler vials or plates for injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Elution	Time (min)

Mass Spectrometry (MS) Conditions

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Gas Flow Rates	Optimized for the specific instrument
MRM Transitions	Analyte

Data Presentation: Quantitative Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of **Luteolin 7-sulfate**. These values are based on typical results obtained for similar flavonoid conjugates.[\[2\]](#)[\[5\]](#)

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r^2)
Luteolin 7-sulfate	1 - 1000	> 0.995

Table 2: Precision and Accuracy

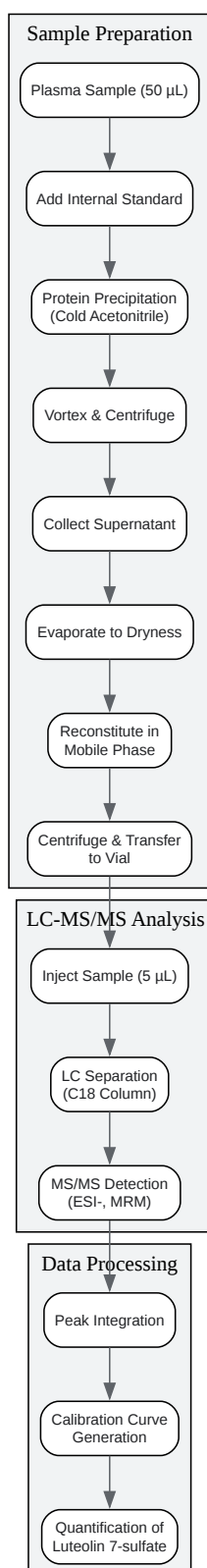
Analyte	QC Level	Concentration (ng/mL)	Precision (%RSD)	Accuracy (%)
Luteolin 7-sulfate	LLOQ	1	< 20	80 - 120
Low QC	3	< 15	85 - 115	
Mid QC	100	< 15	85 - 115	
High QC	800	< 15	85 - 115	

Table 3: Recovery and Matrix Effect

Analyte	QC Level	Extraction Recovery (%)	Matrix Effect (%)
Luteolin 7-sulfate	Low QC	> 80	85 - 115
High QC	> 80	85 - 115	

Mandatory Visualization

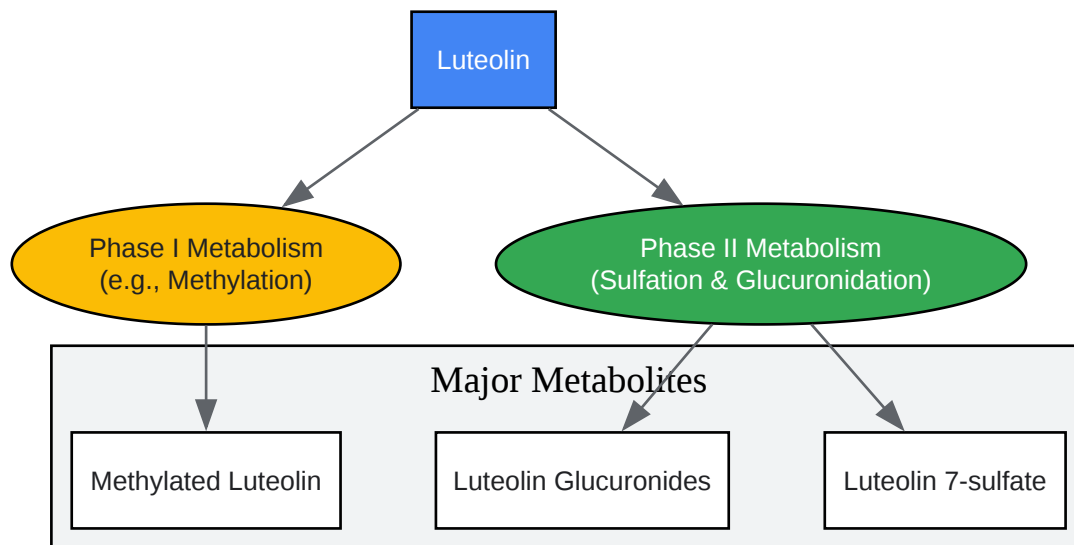
Experimental Workflow Diagram



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Caption: Workflow for **Luteolin 7-sulfate** quantification.

Metabolic Pathway of Luteolin



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Caption: Simplified metabolic pathway of Luteolin.

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